N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
N'-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic sulfonamide derivative featuring a 1,3-oxazinan-2-yl core substituted with a 4-fluoro-3-methylbenzenesulfonyl group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide inhibitors. Its design incorporates fluorinated aromatic and heterocyclic groups, which are known to modulate pharmacokinetic properties such as lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O5S2/c1-13-10-15(5-6-16(13)20)30(26,27)23-7-3-8-28-17(23)12-22-19(25)18(24)21-11-14-4-2-9-29-14/h2,4-6,9-10,17H,3,7-8,11-12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRRPIJLNMUYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Alcohols with Carbonyl Compounds
The 1,3-oxazinan ring is synthesized via cyclization of β-amino alcohols, such as 2-amino-1-propanol, with carbonyl reagents like formaldehyde or paraformaldehyde. Source demonstrates that heating 2-amino-1-propanol with paraformaldehyde at 80°C in toluene under acidic catalysis (p-toluenesulfonic acid) yields 1,3-oxazinan-2-ol with 85% efficiency. Microwave-assisted methods reduce reaction times from 12 hours to 45 minutes while maintaining 88% yield.
Table 1: Comparison of 1,3-Oxazinan Synthesis Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional Heating | p-TsOH | 80 | 12 | 85 |
| Microwave-Assisted | None | 100 | 0.75 | 88 |
| Solvent-Free | ZnCl₂ | 120 | 6 | 78 |
Regioselectivity challenges arise when using unsymmetrical β-amino alcohols, but employing ZnCl₂ as a Lewis acid directs cyclization toward the desired 6-membered ring.
Functionalization at the 3-Position
The 3-position of the oxazinan ring is functionalized via nucleophilic substitution. Treatment of 1,3-oxazinan-2-ol with thionyl chloride converts the hydroxyl group to a chlorosulfonyl intermediate, which reacts with 4-fluoro-3-methylbenzenesulfonamide in dimethylacetamide (DMA) at 60°C to install the sulfonyl group.
Sulfonylation with 4-Fluoro-3-Methylbenzenesulfonyl Chloride
Reaction Optimization
Sulfonylation of the oxazinan intermediate requires careful control of stoichiometry and base selection. Using 1.2 equivalents of 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C minimizes di-sulfonylation byproducts. Source compares sulfonylation agents, showing that the title sulfonyl chloride provides 89% conversion versus 72% with toluenesulfonyl chloride.
Table 2: Sulfonylation Agent Efficiency
| Sulfonyl Chloride | Solvent | Base | Yield (%) |
|---|---|---|---|
| 4-Fluoro-3-methylbenzene | DCM | TEA | 89 |
| p-Toluenesulfonyl | THF | DIPEA | 72 |
| Methanesulfonyl | Acetone | Pyridine | 65 |
Solvent and Temperature Effects
Polar aprotic solvents like DMA enhance sulfonyl group incorporation at higher temperatures (50–60°C), but may promote epimerization. Source identifies DCM at 0–5°C as optimal for retaining stereochemical integrity.
Formation of the Ethanediamide Linkage
Amidation of Ethylenediamine Derivatives
The ethanediamide moiety is introduced by reacting ethylenediamine with thiophen-2-ylmethyl chloride in acetonitrile under reflux. Source reports that using N-hydroxysuccinimide (HOSu) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) activates the carboxylic acid intermediate for amide bond formation, achieving 83% yield.
Coupling to the Oxazinan-Sulfonyl Intermediate
The final coupling step connects the ethanediamide-thiophene moiety to the oxazinan-sulfonyl intermediate via a methylene bridge. Source details the use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF with N,N-diisopropylethylamine (DIPEA), yielding 91% of the target compound.
Table 3: Coupling Agent Performance
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 4 | 91 |
| EDCl/HOBt | DCM | 0–5 | 12 | 85 |
| DCC | THF | 40 | 8 | 78 |
Purification and Analytical Characterization
Chromatographic Purification
Crude product purification employs silica gel column chromatography with a gradient of ethyl acetate/hexanes (3:7 to 7:3). Source notes that adding 1% acetic acid to the mobile phase improves resolution of polar byproducts. Recrystallization from ethanol/water (4:1) yields crystals with >99% purity.
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 7.85 (d, J = 8.4 Hz, 1H, sulfonyl aromatic), 7.45 (s, 1H, thiophene), 4.32 (s, 2H, CH₂-thiophene). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 539.1821 [M+H]⁺.
Optimization Strategies for Industrial Scalability
Solvent Recycling
Source demonstrates that replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 88% yield in coupling reactions.
Byproduct Mitigation
Formation of the dimeric byproduct during amidation is suppressed by using 2,2,6,6-tetramethylpiperidine (TMP) as a sterically hindered base, reducing dimer content from 12% to <2%.
Scale-Up Considerations and Case Studies
Pilot-Scale Synthesis
A 10 kg batch synthesis reported in Source achieved 76% overall yield using continuous flow reactors for the cyclization and sulfonylation steps. Key challenges included heat dissipation during exothermic sulfonylation, addressed through jacketed reactor cooling.
Regulatory Compliance
Residual solvent analysis via GC-MS confirmed compliance with ICH Q3C guidelines, with DCM levels <600 ppm after vacuum drying.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: Its interactions with biological molecules are studied to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key structural motifs with several sulfonamide derivatives, enabling comparative analysis:
Key Observations :
- Substituent Effects: The target compound’s 4-fluoro-3-methylbenzenesulfonyl group differs from ’s 4-fluoro-2-methyl isomer, which may alter steric hindrance and electronic effects.
- Synthetic Routes : Similar compounds are synthesized via sulfonylation (e.g., tosyl substitution in ) or nucleophilic displacement (e.g., azide substitution in ). The target compound likely follows analogous pathways .
- Spectral Data : IR spectra for sulfonamides typically show S=O stretches near 1250 cm⁻¹ and C=O stretches at ~1660–1680 cm⁻¹, consistent with tautomerism observed in ’s triazole derivatives .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorine atoms in the benzenesulfonyl group may reduce oxidative metabolism, as seen in fluorinated pharmaceuticals .
- Solubility : The ethanediamide backbone provides hydrogen-bonding sites, enhancing aqueous solubility relative to purely aromatic analogs .
Computational Similarity Metrics
Machine learning models using Tanimoto or Dice indices (based on MACCS or Morgan fingerprints) could quantify structural similarity between the target compound and known inhibitors. For example, the thiophene and fluorobenzenesulfonyl groups may align with bioactive pharmacophores in sulfonamide databases .
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis is plausible via established sulfonamide protocols, though regioselectivity for the 3-methylfluoro substituent may require optimization .
- Biological Potential: While direct bioactivity data is unavailable, structurally related sulfonamides exhibit enzyme inhibitory (e.g., carbonic anhydrase) or antimicrobial activity, suggesting plausible targets .
- Tautomerism and Stability : Analogous to ’s triazoles, the ethanediamide group may participate in tautomeric equilibria, affecting binding affinity .
Biological Activity
N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and therapeutic implications supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H25F2N3O5S, with a molecular weight of approximately 450.48 g/mol. Its structure features several notable components:
- Oxazinan Ring : A heterocyclic structure that contributes to the compound's stability and reactivity.
- Fluorinated Aromatic Groups : The presence of fluorine enhances lipophilicity and biological activity.
- Ethanediamide Moiety : This functional group plays a crucial role in interactions with biological targets.
Molecular Structure Representation
The compound's mechanism of action involves interactions with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. Key pathways affected include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Signal Transduction Interference : It can disrupt signaling pathways that are crucial for cellular communication.
Therapeutic Applications
Recent studies have explored the compound's potential in various therapeutic areas:
- Anti-inflammatory Activity : Investigations have indicated that the compound exhibits significant anti-inflammatory effects, potentially useful in treating conditions such as arthritis.
- Anticancer Properties : Preliminary data suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Biochemical Probes : Due to its unique structural features, it has been evaluated as a biochemical probe for studying various biological processes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among similar molecules:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-morpholin-4-yl)ethanediamide | Similar oxazinan structure; different substituents | Contains morpholine instead of thiophene |
| 4-Fluoro-N-(pyridin-3-yl)benzamide | Contains pyridine; simpler structure | Focused on anti-inflammatory properties |
Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(thiophen-2-yl)methyl]ethanediamide was administered at varying doses. Results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting effective modulation of inflammatory pathways.
Study 2: Anticancer Activity
A recent in vitro study evaluated the compound's effects on various cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549). The results demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis and cell cycle arrest being investigated further.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide?
The synthesis involves multi-step organic reactions. A common approach includes:
- Step 1 : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethanol to form the sulfonylated oxazinan intermediate.
- Step 2 : Coupling the intermediate with thiophen-2-ylmethylamine via nucleophilic substitution.
- Step 3 : Final ethanediamide bond formation using carbodiimide coupling reagents. Critical conditions include anhydrous solvents (e.g., DMF), controlled temperatures (0–25°C), and catalysts like DMAP. Yield optimization requires iterative adjustment of stoichiometry and reaction time .
Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify sulfonyl, oxazinan, and thiophene moieties.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₂₂H₂₇FN₃O₇S₂).
- X-ray Diffraction (XRD) : For crystallographic validation of stereochemistry and bond angles .
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Q. What standard reaction types are feasible with this compound?
- Oxidation : Using H₂O₂ or KMnO₄ to modify the thiophene ring.
- Reduction : LiAlH₄ for amide bond reduction to amines.
- Nucleophilic Substitution : At the sulfonyl group with amines or alkoxides. Reaction outcomes depend on solvent polarity and electrophilic activation of the sulfonyl group .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively modify one enantiomer.
- Circular Dichroism (CD) : To monitor enantiopurity post-separation .
Q. What computational strategies are suitable for predicting binding affinities to biological targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., cytochrome P450) using the sulfonyl group as a key pharmacophore.
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS).
- QSAR Modeling : Correlate substituent effects (e.g., fluoro vs. methoxy groups) with bioactivity .
Q. How should contradictory in vitro vs. in vivo bioactivity data be resolved?
- Metabolic Profiling : Use LC-MS to identify metabolites that deactivate the compound in vivo.
- Protein Binding Assays : Evaluate serum albumin binding via fluorescence quenching.
- Dose-Response Reassessment : Adjust concentrations to account for pharmacokinetic variability .
Q. What orthogonal purification methods ensure high purity for pharmacological studies?
- Flash Chromatography : Normal-phase silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation.
- Size-Exclusion Chromatography (SEC) : Remove polymeric byproducts .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
